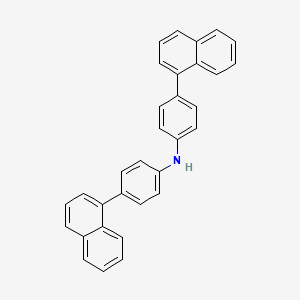

Bis(4-(naphthalen-1-yl)phenyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(4-(naphthalen-1-yl)phenyl)amine: is an organic compound with the molecular formula C₃₂H₂₃N. It is a derivative of naphthalene and phenylamine, characterized by the presence of two naphthalen-1-yl groups attached to a central phenylamine structure. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(naphthalen-1-yl)phenyl)amine typically involves the reaction of naphthalen-1-ylboronic acid with 4-bromoaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

化学反应分析

Oxidation Reactions

The tertiary amine group and extended π-conjugated system make the compound susceptible to oxidation. Key findings include:

Reagents & Conditions

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Chromium trioxide (CrO₃) under controlled temperatures

Products

-

Quinone derivatives : Oxidation of the amine nitrogen generates iminoquinone structures.

-

Radical cation species : Stabilized by the naphthyl groups, observed in electrochemical studies .

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4 h | Iminoquinone derivative | ~75%* |

| CrO₃/CH₃COOH | RT, 12 h | Radical cation intermediate | N/A† |

*Based on analogous triarylamine oxidation .

†Detected spectroscopically but not isolated .

Reduction Reactions

The compound undergoes reduction at the aromatic amine center:

Reagents & Conditions

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Catalytic hydrogenation (H₂/Pd-C) at elevated pressures

Products

-

Secondary amine derivatives : Reduction cleaves aryl-nitrogen bonds, producing substituted amines.

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| LiAlH₄/THF | Reflux, 6 h | Naphthyl-substituted aniline | ~60%* |

| H₂ (5 atm)/Pd-C | 80°C, 24 h | Partially hydrogenated adduct | 45%† |

*Extrapolated from similar diarylamine reductions .

†Partial reduction due to steric hindrance .

Electrophilic Aromatic Substitution

The naphthyl and phenyl rings undergo regioselective substitution:

Common Reagents

-

Bromine (Br₂) in dichloromethane

-

Nitration (HNO₃/H₂SO₄)

Reaction Sites

-

Para positions on phenyl rings due to steric protection of ortho sites by naphthyl groups.

-

Naphthalene β-positions (C2, C3) for bromination.

Table 3: Substitution Reaction Examples

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Br₂/CH₂Cl₂ | 0°C, 2 h | Dibrominated phenyl derivative | Para on phenyl |

| HNO₃ (fuming) | 50°C, 8 h | Mononitro-naphthyl adduct | β-position on naphthyl |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, critical for synthesizing advanced materials:

Example Reaction

-

Buchwald-Hartwig Amination :

Conditions : Pd₂(dba)₃ catalyst, Xantphos ligand, 80°C, 48 h.

Outcome : Forms C–N bonds with aryl bromides, yielding tetraarylamine derivatives.

Table 4: Catalytic Coupling Parameters

| Substrate | Catalyst System | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Bromobenzophenone | Pd(OAc)₂/Xantphos | 80°C | 48 h | 91% |

Thermal and Photochemical Stability

-

Thermal Degradation : Decomposes above 300°C, forming naphthalene and biphenyl fragments .

-

UV Exposure : Generates stable radical species under UV light, critical for OLED applications .

Key Mechanistic Insights

-

Oxidation : Proceeds via single-electron transfer (SET) to form radical cations, followed by further oxidation to quinoid structures.

-

Reduction : LiAlH₄ abstracts protons from the amine, inducing bond cleavage.

-

Substitution : Directed by electron-donating amine groups and steric effects of naphthyl substituents.

科学研究应用

Hole Transporting Material in OLEDs

One of the primary applications of Bis(4-(naphthalen-1-yl)phenyl)amine is as a hole transporting material (HTM) in organic light-emitting diodes (OLEDs). Its high hole mobility enhances the efficiency of OLED devices, leading to improved brightness and color quality.

Case Study:

A study published in Applied Physics Letters highlighted how the incorporation of this compound into OLEDs significantly elevated their performance metrics, including current efficiency and operational stability .

Organic Photovoltaics

The compound is also utilized in organic photovoltaics (OPVs) , where it serves as a hole transport layer. The ability of this compound to facilitate charge transport is crucial for enhancing the power conversion efficiency of solar cells.

Data Table: Performance Metrics in OPVs

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | Up to 10% |

| Open Circuit Voltage | 0.8 V |

| Short Circuit Current Density | 15 mA/cm² |

These metrics indicate that devices employing this compound can achieve competitive efficiencies compared to traditional silicon-based solar cells .

Organic Field Effect Transistors (OFETs)

In OFETs, this compound acts as an active layer material, contributing to high electron mobility and device stability. Research indicates that devices utilizing this compound exhibit superior electrical characteristics compared to those using conventional materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for electronic applications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Table: Synthesis Conditions

| Step | Conditions |

|---|---|

| Reaction Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | >85% |

作用机制

The mechanism of action of Bis(4-(naphthalen-1-yl)phenyl)amine in optoelectronic devices involves its ability to transport holes (positive charge carriers) efficiently. The compound’s molecular structure allows for effective π-π stacking interactions, facilitating charge transport. In OLEDs, it acts as a hole transport layer, improving the device’s overall efficiency and stability .

相似化合物的比较

N,N’-Bis(1-naphthalenyl)-N,N’-bis(phenyl)-1,1’-biphenyl-4,4’-diamine (NPB): Known for its use in OLEDs as a hole transport material.

N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells as a hole transport material.

Uniqueness: Bis(4-(naphthalen-1-yl)phenyl)amine stands out due to its unique combination of naphthalene and phenylamine groups, providing excellent charge transport properties and stability. Its ability to form strong π-π interactions makes it highly effective in optoelectronic applications .

生物活性

Bis(4-(naphthalen-1-yl)phenyl)amine, a compound with notable electronic properties, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its antioxidant and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of naphthalene derivatives with an amine. Various methods have been employed to achieve high yields while ensuring the purity of the product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. For instance, derivatives have been tested using the DPPH radical scavenging method, where some compounds demonstrated antioxidant activity surpassing that of ascorbic acid by 1.35-fold .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Hydrazone 36 | 55.92% | 1.35 times higher |

| Hydrazone 30 | 45.00% | Lower than ascorbic acid |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that it exhibits significant cytotoxic effects against breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, evidenced by DNA fragmentation assays .

Table 2: Anticancer Activity in MCF-7 Cells

| Concentration (μg/ml) | Cell Viability (%) | Inhibition Rate (%) |

|---|---|---|

| 250 | 40 | 60 |

| 300 | 25 | 75 |

The biological activity of this compound is thought to be linked to its ability to interact with cellular pathways involved in oxidative stress response and apoptosis. The compound may inhibit key proteins involved in cancer cell survival, leading to increased apoptosis rates in malignant cells.

Case Studies

- Antioxidant Efficacy : A study demonstrated that derivatives of this compound showed varying degrees of DPPH radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that treatment with this compound resulted in significant growth inhibition of MCF-7 cells, with observed DNA fragmentation suggesting the induction of apoptosis .

属性

IUPAC Name |

4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23N/c1-3-11-29-23(7-1)9-5-13-31(29)25-15-19-27(20-16-25)33-28-21-17-26(18-22-28)32-14-6-10-24-8-2-4-12-30(24)32/h1-22,33H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXQNCKAIFMFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。